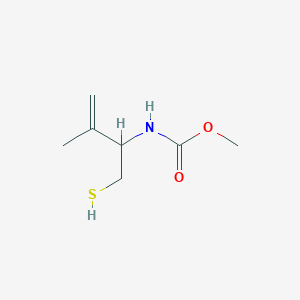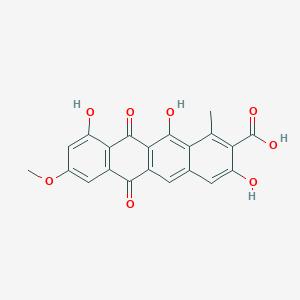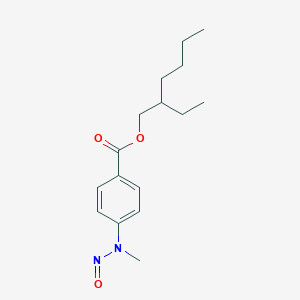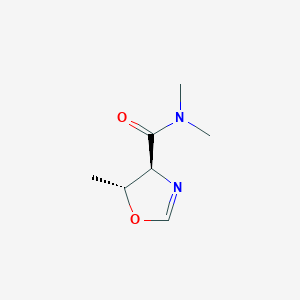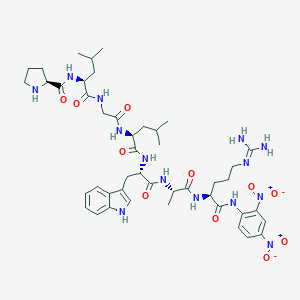
2,4-Dinitrophenylprolyl-leucyl-glycyl-leucyl-tryptophyl-alanyl-argininamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dinitrophenylprolyl-leucyl-glycyl-leucyl-tryptophyl-alanyl-argininamide is a complex peptide compound . It is also known as Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH₂ . The FRET peptide Dnp-PLGLWAr-amide is an efficient substrate for interstitial/vertebrate collagenase (MMP-1), stromelysin (MMP-3), and especially for the gelatinases (MMP-2 and MMP-9) and the punctuated metalloproteinase (MMP-7) .
Synthesis Analysis
The synthesis of dinitrophenyl peptides involves condensation reactions and the use of protecting groups for amino acids. In a study by Boissonnas et al. (1958), the synthesis of a similar peptide involved the condensation of trityl-glycyl-ϵ-CBO-L-lysine with L-prolyl-L-valine methyl ester, followed by amidification and trityl group splitting.Molecular Structure Analysis
Investigations into the molecular structure of similar peptides, such as those by Higashijima et al. (1983), involved nuclear magnetic resonance and circular dichroism spectroscopies. These studies reveal details about the peptide’s conformation and intramolecular interactions.Chemical Reactions Analysis
Peptides like 2,4-Dinitrophenylprolyl-leucyl-glycyl-leucyl-tryptophyl-alanyl-argininamide may undergo various chemical reactions, including deamidation, isomerization, and racemization as explored by Geiger and Clarke (1987). These reactions can significantly alter the peptide’s structure and function.科学的研究の応用
Enzyme Substrate for MMPs
This peptide serves as a synthetic substrate for matrix metalloproteinases (MMPs), which are crucial in the breakdown of extracellular matrix components. It is particularly efficient for interstitial/vertebrate collagenase (MMP-1), stromelysin (MMP-3), and gelatinases (MMP-2 and MMP-9) . This application is vital for understanding the role of MMPs in physiological processes such as tissue remodeling, angiogenesis, and pathological conditions like arthritis and cancer metastasis.
Collagenase Activity Assays
The peptide’s utility extends to collagenase activity assays, where it helps measure the activity of vertebrate collagenase. This is especially relevant in the study of diseases like rheumatoid arthritis, where collagenase plays a significant role in joint degradation.
Molecular Structure Analysis
Studies involving nuclear magnetic resonance and circular dichroism spectroscopies utilize this peptide to reveal details about its conformation and intramolecular interactions. Such analyses are essential for understanding peptide behavior and stability under various conditions.
Chemical Reaction Studies
The peptide may undergo chemical reactions like deamidation, isomerization, and racemization. Research into these reactions provides insights into the peptide’s structure-function relationship and how it may be affected by environmental factors.
Photophysical Property Characterization
Spectroscopic techniques such as absorbance and infrared absorption spectra are used to characterize the physical properties of this peptide. These studies are crucial for understanding how the peptide interacts with light, which can influence its applications in imaging and diagnostics.
Synthesis and Structural Studies
The complex multi-step synthesis process of this peptide, involving condensation reactions and protecting groups for amino acids, is a subject of study in itself. Understanding the synthesis helps in designing peptides with desired properties and functionalities.
Reactivity and Stability Analysis
The presence of dinitrophenyl groups affects the peptide’s reactivity towards other compounds. Studies on nitrophenyl derivatives of amino acids provide insights into the chemical properties, such as reactivity and stability, which are crucial for its storage and handling in laboratory settings.
Inflammatory Disease Diagnosis
By serving as a substrate for assays that measure collagenase activity, this peptide aids in diagnosing inflammatory diseases. It helps in the quantification of enzyme levels, which can be indicative of the presence and severity of certain diseases.
作用機序
Target of Action
The primary targets of 2,4-Dinitrophenylprolyl-leucyl-glycyl-leucyl-tryptophyl-alanyl-argininamide are matrix metalloproteinases (MMPs) . These enzymes play a crucial role in the degradation of extracellular matrix proteins, which is essential for tissue remodeling and cell migration .
Mode of Action
This compound acts as a substrate for MMPs , particularly interstitial/vertebrate collagenase (MMP-1), stromelysin (MMP-3), gelatinases (MMP-2 and MMP-9), and punctuated metalloproteinase (MMP-7) . The interaction between the compound and its targets leads to the cleavage of the peptide bond, which can be monitored using fluorescence resonance energy transfer (FRET) techniques .
Biochemical Pathways
The action of this compound primarily affects the MMP pathway . The cleavage of the peptide substrate by MMPs leads to the activation of these enzymes, which in turn degrade extracellular matrix proteins. This process influences various downstream effects, including tissue remodeling, cell migration, and the progression of diseases such as cancer and arthritis .
Result of Action
The cleavage of 2,4-Dinitrophenylprolyl-leucyl-glycyl-leucyl-tryptophyl-alanyl-argininamide by MMPs results in the activation of these enzymes . This activation leads to the degradation of extracellular matrix proteins, influencing cellular behaviors such as migration and proliferation, and contributing to tissue remodeling .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the activity of MMPs and, consequently, the efficacy of the compound. Additionally, the presence of other proteins or compounds may either inhibit or enhance the activity of MMPs, thereby influencing the compound’s action .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for compound '2,4-Dinitrophenylprolyl-leucyl-glycyl-leucyl-tryptophyl-alanyl-argininamide' involves solid-phase peptide synthesis (SPPS) method using Fmoc chemistry.", "Starting Materials": [ "Fmoc-Pro-OH", "Fmoc-Leu-OH", "Fmoc-Trp-OH", "Fmoc-Ala-OH", "Fmoc-Arg(Pbf)-OH", "Fmoc-Gly-OH", "2,4-Dinitrophenol", "HBTU", "N,N-Diisopropylethylamine (DIPEA)", "N-Methylpyrrolidone (NMP)", "Piperidine" ], "Reaction": [ "Step 1: Fmoc-Pro-OH is coupled with Fmoc-Leu-OH using HBTU/DIPEA/NMP to obtain Fmoc-Pro-Leu-OH.", "Step 2: Fmoc-Pro-Leu-OH is coupled with Fmoc-Trp-OH using HBTU/DIPEA/NMP to obtain Fmoc-Pro-Leu-Trp-OH.", "Step 3: Fmoc-Pro-Leu-Trp-OH is coupled with Fmoc-Ala-OH using HBTU/DIPEA/NMP to obtain Fmoc-Pro-Leu-Trp-Ala-OH.", "Step 4: Fmoc-Pro-Leu-Trp-Ala-OH is coupled with Fmoc-Arg(Pbf)-OH using HBTU/DIPEA/NMP to obtain Fmoc-Pro-Leu-Trp-Ala-Arg(Pbf)-OH.", "Step 5: Fmoc-Pro-Leu-Trp-Ala-Arg(Pbf)-OH is coupled with Fmoc-Gly-OH using HBTU/DIPEA/NMP to obtain Fmoc-Pro-Leu-Trp-Ala-Arg(Pbf)-Gly-OH.", "Step 6: 2,4-Dinitrophenol is coupled with the N-terminus of Fmoc-Pro-Leu-Trp-Ala-Arg(Pbf)-Gly-OH using HBTU/DIPEA/NMP to obtain 2,4-Dinitrophenyl-Fmoc-Pro-Leu-Trp-Ala-Arg(Pbf)-Gly-OH.", "Step 7: The peptide is cleaved from the resin and deprotected using piperidine to obtain 2,4-Dinitrophenylprolyl-leucyl-glycyl-leucyl-tryptophyl-alanyl-argininamide." ] } | |
CAS番号 |
121282-17-5 |
製品名 |
2,4-Dinitrophenylprolyl-leucyl-glycyl-leucyl-tryptophyl-alanyl-argininamide |
分子式 |
C45H64N14O11 |
分子量 |
977.1 g/mol |
IUPAC名 |
(2S)-N-[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-(2,4-dinitroanilino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C45H64N14O11/c1-24(2)18-34(56-41(63)32-12-8-16-48-32)40(62)51-23-38(60)53-35(19-25(3)4)44(66)57-36(20-27-22-50-30-11-7-6-10-29(27)30)43(65)52-26(5)39(61)55-33(13-9-17-49-45(46)47)42(64)54-31-15-14-28(58(67)68)21-37(31)59(69)70/h6-7,10-11,14-15,21-22,24-26,32-36,48,50H,8-9,12-13,16-20,23H2,1-5H3,(H,51,62)(H,52,65)(H,53,60)(H,54,64)(H,55,61)(H,56,63)(H,57,66)(H4,46,47,49)/t26-,32-,33-,34-,35-,36-/m0/s1 |
InChIキー |
HLOQKQUWJHEVPU-LVBQAGNWSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@@H]4CCCN4 |
SMILES |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])NC(=O)CNC(=O)C(CC(C)C)NC(=O)C4CCCN4 |
正規SMILES |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])NC(=O)CNC(=O)C(CC(C)C)NC(=O)C4CCCN4 |
その他のCAS番号 |
121282-17-5 |
配列 |
PLGLWAR |
同義語 |
2,4-dinitrophenylprolyl-leucyl-glycyl-leucyl-tryptophyl-alanyl-argininamide Dnp-Pro-Leu-Gly-Leu-Trp-Ala-Arg-NH2 DPLGLTAA |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[2-(4-Isopropylbenzamido)ethoxy]benzoic acid](/img/structure/B37622.png)
![[2-(Ethenyloxy)phenyl]methanol](/img/structure/B37623.png)
![3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde](/img/structure/B37624.png)


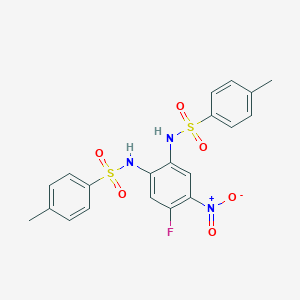
![1-(4-Fluoro-phenyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazine](/img/structure/B37630.png)

